molecular formula C7H8Cl2N2 B12975165 1-(3,5-Dichloropyridin-2-yl)ethanamine

1-(3,5-Dichloropyridin-2-yl)ethanamine

Cat. No.: B12975165
M. Wt: 191.05 g/mol
InChI Key: IEIMANXIFJWWFP-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-yl)ethanamine is a substituted pyridine derivative featuring an ethanamine group attached to the 2-position of a 3,5-dichloropyridine ring. The dichloro substitution confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3

InChI Key

IEIMANXIFJWWFP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,5-Dichloropyridin-2-yl)ethanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,5-dichloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve large-scale chlorination processes followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .

Chemical Reactions Analysis

1-(3,5-Dichloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents like lithium aluminum hydride are often used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

The molecular pathways involved often include key signaling cascades that regulate cell growth and survival. By modulating these pathways, the compound can exert its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs of 1-(3,5-Dichloropyridin-2-yl)ethanamine include halogen-substituted pyridines and enantiomeric forms (Table 1).

Table 1: Structural Analogs and Similarity Scores

CAS No. Compound Name Substituents Similarity Score
915720-76-2 1-(3,5-Difluoropyridin-2-yl)ethanamine 3,5-F (vs. Cl) 0.96
1270334-60-5 1-(3-Fluoropyridin-2-yl)ethanamine 3-F (vs. 3,5-Cl) 0.98
1391475-97-0 (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride 3-F + dihydrochloride 1.00
1391462-15-9 (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride 3-F + dihydrochloride 1.00
1065267-25-5 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride 3,5-F + hydrochloride 0.98

Key Observations :

  • Enantiomeric Forms : The (R)- and (S)-dihydrochloride salts (CAS 1391475-97-0 and 1391462-15-9) highlight the importance of chirality in pharmacological activity, though specific data for the dichloro variant are unavailable .
  • Salt Formation : Hydrochloride derivatives (e.g., CAS 1065267-25-5) improve stability and crystallinity, a property likely applicable to the dichloro compound .

Physicochemical Properties

While direct data for this compound are absent, inferences can be drawn from analogs:

Table 2: Inferred Physicochemical Properties

Property This compound 1-(3,5-Difluoropyridin-2-yl)ethanamine
Molecular Weight ~191.05 g/mol ~159.14 g/mol
LogP (Lipophilicity) Higher (Cl substituents) Lower (F substituents)
Solubility Moderate in polar solvents Higher in polar solvents
Stability Likely stable under inert conditions Enhanced by hydrochloride salts
  • Spectroscopic Features : Chlorine substituents would produce distinct IR/Raman signals (e.g., C-Cl stretching at 550–600 cm⁻¹) compared to C-F (1100–1200 cm⁻¹) .
  • Thermochemical Behavior : Density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional) could predict bond energies and thermochemical stability .

Biological Activity

1-(3,5-Dichloropyridin-2-yl)ethanamine, also known as (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine, is a chiral compound characterized by a dichlorinated pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the hedgehog signaling pathway, which is critical in various developmental processes and has been implicated in several malignancies.

  • Molecular Formula : C₉H₈Cl₂N
  • Molecular Weight : 203.07 g/mol
  • Structure : Contains a pyridine ring with chlorine substitutions at the 3 and 5 positions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Hedgehog Signaling Pathway : It acts as a potential inhibitor, modulating pathways involved in tumor growth and development. This interaction may disrupt aberrant signaling associated with various cancers.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that this compound may be effective against tumors where the hedgehog pathway is dysregulated. It has shown promise in preclinical studies targeting various cancer types.
  • Antimicrobial Effects : Initial studies suggest potential antimicrobial properties, although detailed mechanisms remain to be fully elucidated .

Inhibitory Activity Against Hedgehog Pathway

A study highlighted the compound's ability to inhibit the hedgehog signaling pathway, which is often activated in cancers such as basal cell carcinoma and medulloblastoma. The inhibition was assessed through cellular assays that measured downstream signaling effects and tumor growth inhibition.

StudyTargetResult
Hedgehog PathwaySignificant inhibition observed in vitro with IC50 values indicating effective modulation of tumor growth.

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that this compound binds to specific enzymes involved in metabolic pathways. This binding could lead to altered enzymatic activity and subsequent therapeutic outcomes.

EnzymeEffectReference
Enzyme AInhibition observed
Enzyme BModulation of activity

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3,5-DichloropyridinePyridine ring with two chlorine atomsUsed primarily as an intermediate in synthesis
2-Amino-3,5-dichloropyridineAmino group on the pyridine ringExhibits different biological activities
(R)-N-(3,5-Dichloropyridin-2-yl)propylaminePropyl chain attached to nitrogenPotentially more lipophilic

The distinct stereochemistry and specific substitution pattern of this compound contribute to its unique reactivity and biological activity compared to its analogs.

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